N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrazolotriazine core, which is a type of heterocyclic compound. This core is substituted with a phenyl group and an acetamide group that is further substituted with a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolotriazine core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of various heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, has been studied. These compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
Antipyrine-Based Heterocycles
Research has described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrine moiety. These compounds demonstrated anticancer and antimicrobial activities (Riyadh et al., 2013).
Pyrazolo[1,5-a]-1,3,5-triazines Synthesis
Unsymmetrical Dialkylpyrazolo[1,5-a]-1,3,5-triazines
A method for synthesizing unsymmetrical 2,4-dialkylpyrazolo[1,5-a]-1,3,5-triazines has been reported, illustrating a unique two-step approach (Novinson et al., 1974).
Antipyrine Moiety Incorporation
Pyridones, Pyrazolo[2,3-a]pyrimidines, and Pyrazolo[5,1-c]triazines
The condensation of 4-aminoantipyrine with various ethyl esters has been explored to synthesize compounds incorporating the antipyrine moiety, demonstrating a route to these heterocyclic derivatives (Farag et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-31-20-9-8-16(12-21(20)32-2)10-11-24-22(29)14-27-23(30)19-13-18(26-28(19)15-25-27)17-6-4-3-5-7-17/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVAQXYUTBVBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide |
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